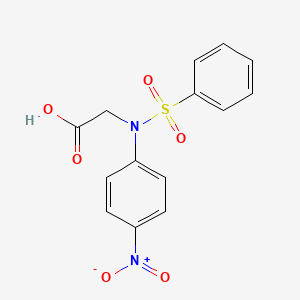

N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine

Description

N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine is a glycine derivative featuring a nitro group at the para position of one aromatic ring and a phenylsulfonyl group attached to the nitrogen atom. Its molecular formula is C₁₄H₁₂N₂O₆S, with a molecular weight of 336.32 g/mol (monoisotopic mass: 336.0416) . The compound is structurally characterized by:

- A glycine backbone (NH-CH₂-COOH).

- A 4-nitrophenyl group (C₆H₄NO₂) providing strong electron-withdrawing properties.

- A phenylsulfonyl group (C₆H₅SO₂) contributing to steric bulk and polarity.

Properties

IUPAC Name |

2-[N-(benzenesulfonyl)-4-nitroanilino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O6S/c17-14(18)10-15(11-6-8-12(9-7-11)16(19)20)23(21,22)13-4-2-1-3-5-13/h1-9H,10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALETTZCGJDGEAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine, with the molecular formula , features a nitrophenyl group and a phenylsulfonyl moiety attached to glycine. This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine is primarily attributed to its ability to interact with various enzymes and cellular pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction may lead to the modulation of enzyme activity, impacting processes such as:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.

- Cellular Processes : It may affect cellular signaling pathways, contributing to its anti-inflammatory and anticancer activities.

Anticancer Activity

Research has demonstrated that derivatives of N-(4-nitrophenyl)-N-(phenylsulfonyl)glycine exhibit significant anticancer properties. A study evaluated the cytotoxic effects of several substituted prolinamides derived from this compound against human carcinoma cell lines, including:

- HepG2 (liver cancer)

- A549 (lung cancer)

- HCT-116 (colon cancer)

- SGC7901 (gastric cancer)

The results indicated that some derivatives achieved over 90% cell inhibition at concentrations of 100 µM, outperforming standard chemotherapeutics like 5-fluorouracil in certain assays .

| Compound | Cell Line | % Inhibition at 100 µM |

|---|---|---|

| 4a | A549 | 95.41 ± 0.67 |

| 4u | HCT-116 | 81.29 ± 2.32 |

| 4s | A549 | 70.13 ± 3.41 |

| Control | - | 64.29 ± 2.09 |

Anti-inflammatory Properties

In addition to its anticancer effects, N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine has shown potential anti-inflammatory activity. The sulfonamide structure is known for its ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Case Studies

- Cytotoxicity Assays : A study conducted cytotoxicity assays using the MTT method on different human cancer cell lines. The findings suggested that the compound's derivatives could serve as promising candidates for further development in cancer therapy due to their potent inhibitory effects on cell viability .

- Mechanistic Studies : Research into the mechanism of action revealed that the compound interacts with key metabolic enzymes, leading to altered drug metabolism profiles in vitro, which could have implications for drug interactions in clinical settings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Nitro Group Variations

N-(3-Nitrophenyl)-N-(phenylsulfonyl)glycine

- Molecular Formula : C₁₄H₁₂N₂O₆S (identical to the target compound).

- Key Difference : The nitro group is at the meta position (3-nitrophenyl) instead of para.

- For instance, para-nitro derivatives often exhibit stronger inhibitory activity due to enhanced resonance stabilization .

[(4-Nitrophenyl)amino]acetic Acid

- Molecular Formula : C₈H₈N₂O₄.

- Key Difference : Lacks the phenylsulfonyl group, simplifying the structure to a glycine-nitrophenyl conjugate.

- Role : Serves as a precursor in synthesizing more complex derivatives like the target compound. Its absence of sulfonyl groups reduces steric hindrance, making it less effective in enzyme inhibition but more soluble in aqueous media .

Substituent Modifications: Sulfonyl and Aromatic Groups

N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine

- Molecular Formula: C₁₁H₁₅NO₄S.

- Key Differences :

- Methyl groups at 3,5-positions on the phenyl ring.

- Methylsulfonyl (CH₃SO₂) instead of phenylsulfonyl.

N-(4-Chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine

Derivatives with Bulky Substituents

N-(3-Methyl-[1,1'-biphenyl]-2-yl)-N-(methylsulfonyl)glycine (1Bd)

- Molecular Formula: C₁₇H₁₇NO₄S.

- Key Feature : A biphenyl group introduces significant steric bulk.

- Impact : Bulky substituents like biphenyl can hinder interaction with enzyme active sites, as seen in MMP-2 inhibition studies where bulky groups reduced activity .

N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine

- Molecular Formula: C₁₅H₁₃Cl₂NO₄S.

- Key Differences :

- Dichloro substitution on the phenyl ring.

- 4-Methylphenylsulfonyl group.

Melting Points and Stability

Note: Bulkier derivatives (e.g., biphenyl-containing compounds) exhibit higher melting points due to increased molecular rigidity .

Antimicrobial Activity

- Thiadiazole derivatives synthesized from N-(4-nitrophenyl)acetohydrazonoyl bromide (a related precursor) showed potent activity against E. coli and C. albicans .

- Key Finding : Para-nitro substitution enhances antimicrobial efficacy compared to meta-nitro analogs .

Enzyme Inhibition

- N-(Phenylsulfonyl)glycine derivatives are potent aldose reductase inhibitors, with IC₅₀ values in the micromolar range. The para-nitro group improves inhibitory activity by stabilizing negative charge in the enzyme’s active site .

- Comparison : Methylsulfonyl analogs (e.g., N-(3,5-dimethylphenyl)-N-(methylsulfonyl)glycine) showed weaker inhibition due to reduced electron withdrawal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.